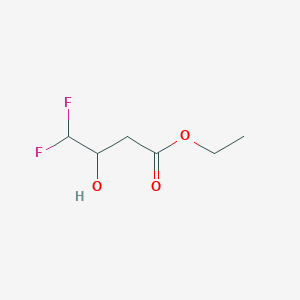
Ethyl 4,4-difluoro-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,4-difluoro-3-hydroxybutanoate is a chemical compound with the molecular formula C6H10F2O3 and a molecular weight of 168.14 g/mol . This compound is a colorless transparent liquid with a boiling point of 162°C and a density of 1.61 g/cm³ . It has gained attention due to its applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4-difluoro-3-hydroxybutanoate typically involves the reaction of ethyl acetoacetate with a fluorinating agent. One common method is the reaction of ethyl acetoacetate with diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction proceeds as follows:
CH3COCH2COOEt+DAST→F2CHCOCH2COOEt
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-difluoro-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4,4-difluoro-3-oxobutyric acid ethyl ester.
Reduction: Formation of 4,4-difluoro-3-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,4-difluoro-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is employed in the production of agrochemicals, including fungicides and herbicides.
Mechanism of Action
The mechanism of action of Ethyl 4,4-difluoro-3-hydroxybutanoate involves its interaction with specific molecular targets. In pharmaceuticals, it acts as a precursor for compounds that modulate potassium channels and inhibit GABA transaminase (GABA-T). These interactions can affect cellular signaling pathways and neurotransmitter levels, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoro-3-oxobutyric acid ethyl ester
- 4,4-Difluoro-3-hydroxybutanol
- Ethyl 4,4-difluoroacetoacetate
Uniqueness
Ethyl 4,4-difluoro-3-hydroxybutanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its difluoromethyl group enhances its reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C6H10F2O3 |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
ethyl 4,4-difluoro-3-hydroxybutanoate |
InChI |
InChI=1S/C6H10F2O3/c1-2-11-5(10)3-4(9)6(7)8/h4,6,9H,2-3H2,1H3 |
InChI Key |
AVOIWRHEAKPCCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(F)F)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
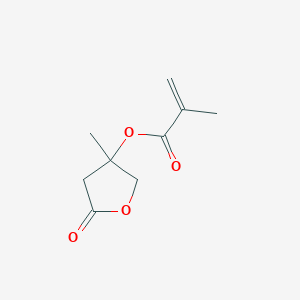
![Methanesulfonamide, N-[(4-hydroxyphenyl)methyl]-](/img/structure/B8672304.png)

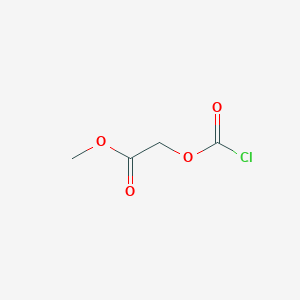

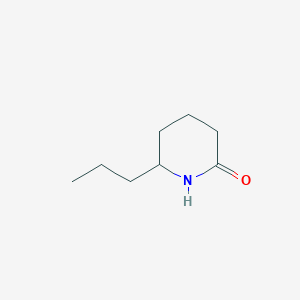

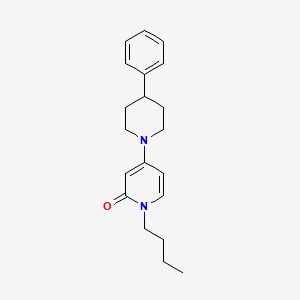

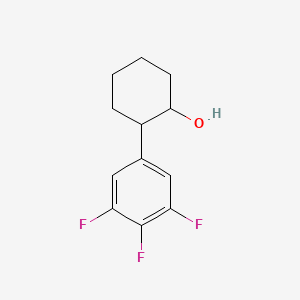

![TERT-BUTYL N-[2-CYCLOHEXYL-1-(OXIRAN-2-YL)ETHYL]CARBAMATE](/img/structure/B8672363.png)
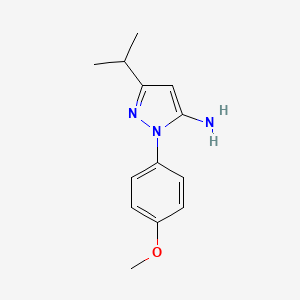
![methyl 2-(2-hydroxyphenyl)benzo[d]oxazole-7-carboxylate](/img/structure/B8672401.png)
